2-Hydroxy-5,7-dimethoxychroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5,7-dimethoxychroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a chroman-4-one core structure with hydroxyl and methoxy substituents at specific positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,7-dimethoxychroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of flavonoid derivatives, where the chromanone core is formed through cyclization reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the chromanone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5,7-dimethoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromanone core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chromanol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5,7-dimethoxychroman-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antioxidant and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of cosmetic products and other industrial applications due to its bioactive properties .
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5,7-dimethoxychroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tyrosinase, which plays a role in melanin synthesis, thereby exhibiting skin-whitening effects. Additionally, it can modulate oxidative stress pathways, contributing to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-4-one: The parent compound with a similar core structure but lacking the hydroxyl and methoxy substituents.
2-Hydroxy-5,7-dimethoxychromone: A closely related compound with a chromone core instead of chromanone.
Flavonoids: A broader class of compounds with similar structural motifs and biological activities
Uniqueness
2-Hydroxy-5,7-dimethoxychroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of hydroxyl and methoxy groups enhances its antioxidant properties and potential therapeutic applications compared to its analogs .
Eigenschaften
CAS-Nummer |
61350-59-2 |
---|---|
Molekularformel |
C11H12O5 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2-hydroxy-5,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O5/c1-14-6-3-8(15-2)11-7(12)5-10(13)16-9(11)4-6/h3-4,10,13H,5H2,1-2H3 |
InChI-Schlüssel |
OAKWGKAJZBAEKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=O)CC(O2)O)C(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.